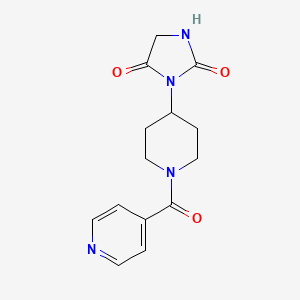
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione, also known as INPI-2, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Aktivitäten
Imidazolinone haben potente antibakterielle und antimykotische Eigenschaften gezeigt. Forscher haben ihre Wirksamkeit gegen verschiedene Krankheitserreger, einschließlich Bakterien und Pilze, untersucht. Diese Verbindungen könnten vielversprechende Kandidaten für die Entwicklung neuer antimikrobieller Mittel sein .
Entzündungshemmende und Analgetische Aktivität
Die entzündungshemmenden und analgetischen Wirkungen von 5-Imidazolinonderivaten wurden untersucht. Diese Verbindungen können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, was sie in der pharmazeutischen Forschung wertvoll macht .
Antikrebsaktivität
Studien haben das Potenzial von 5-Imidazolinonderivaten als Antikrebsmittel untersucht. Ihre einzigartigen strukturellen Modifikationen zeigen vielversprechende Ergebnisse bei der Unterdrückung des Tumorwachstums. Forscher haben ihre Wirksamkeit gegen bestimmte Krebszelllinien untersucht und damit ihr therapeutisches Potenzial hervorgehoben .
Anthelmintische Aktivität
Imidazolinone wurden auch auf ihre anthelmintischen Eigenschaften hin untersucht. Diese Verbindungen können eine Aktivität gegen parasitäre Würmer aufweisen, was sie in der Veterinärmedizin und bei der Parasitenbekämpfung relevant macht .
Biologische Aktivitäten über antimikrobielle und entzündungshemmende Wirkungen hinaus
Abgesehen von den genannten Anwendungen wurden 5-Imidazolinonderivate für andere biologische Aktivitäten untersucht. Dazu gehören potenzielle Rollen in Stoffwechselwegen, Enzyminhibition und zellulären Prozessen. Forscher untersuchen weiterhin ihre vielseitigen Wirkungen .
Synthetische Strategien und Zukunftsperspektiven
Forscher entwickeln aktiv synthetische Strategien zur Modifizierung und Optimierung von 5-Imidazolinonderivaten. Zukunftsperspektiven beinhalten weitere strukturelle Modifikationen, In-silico-Studien und In-vitro-Evaluierungen, um ihre pharmakologischen Eigenschaften zu verbessern .
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
The compound interacts with its targets through molecular docking, leading to changes in the function of the targets . In the case of VGCIP, the compound fits well in the active pocket, potentially altering the channel’s function and exhibiting anticonvulsant properties . For bacterial proteins, the compound binds to the active sites, potentially inhibiting the proteins’ function and exhibiting antibacterial properties .
Biochemical Pathways
The affected pathways primarily involve the function of sodium channels and bacterial proteins. The compound’s interaction with VGCIP could affect the propagation of electrical signals in neurons, potentially suppressing seizures . The interaction with bacterial proteins could disrupt essential bacterial functions, potentially inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include potential suppression of seizures due to its interaction with VGCIP . Additionally, the compound may inhibit bacterial growth due to its interaction with bacterial proteins . These effects suggest the compound’s potential as an anticonvulsant and antibacterial agent .
Biochemische Analyse
Biochemical Properties
The compound 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione interacts with ADAMTS enzymes, specifically ADAMTS 4 and 5 . These interactions are believed to inhibit the activity of these enzymes, thereby preventing the degradation of cartilage and disruption of cartilage homeostasis .
Cellular Effects
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione influences cell function by inhibiting the activity of ADAMTS enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in cartilage homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione involves binding interactions with ADAMTS enzymes . This binding inhibits the activity of these enzymes, leading to changes in gene expression related to cartilage homeostasis .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function, particularly in cells involved in cartilage homeostasis .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione in animal models are ongoing. Early results suggest that the compound may have threshold effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is known to interact with ADAMTS enzymes, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione within cells and tissues are areas of active research. The compound is believed to interact with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Future studies may reveal targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)11-3-7-17(8-4-11)13(20)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFRLNYDJWNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

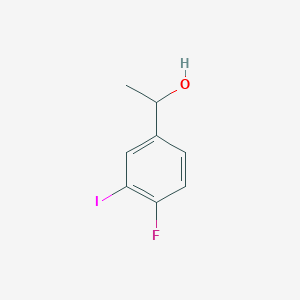
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)


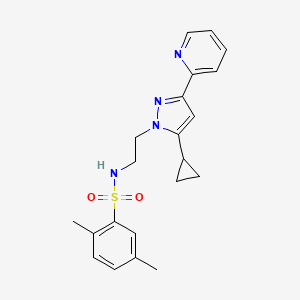

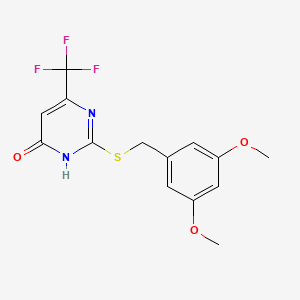
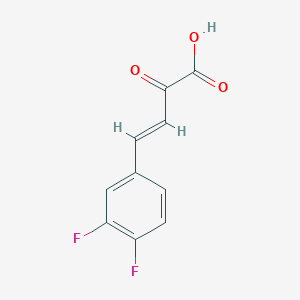
![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)